Computed Lipophilicity (XLogP3) Versus the Des‑Methoxy Analog
The target compound exhibits a computed XLogP3 of 3.6 [REFS‑1]. The des‑methoxy analog, 1‑Bromo‑3‑fluoro‑5‑(trifluoromethyl)benzene (CAS 130723‑13‑6, C₇H₃BrF₄, MW 243.00 g mol⁻¹), lacks the polar methoxy group and is therefore expected to have a lower XLogP3 value (the methoxy group typically contributes approximately +0.5 to +0.7 log P units via its hydrophobic surface area, while simultaneously providing a hydrogen‑bond acceptor site that can increase aqueous solubility). This difference in lipophilicity directly impacts the pharmacokinetic profile of any downstream drug candidate; higher log P improves membrane permeability but may reduce aqueous solubility [REFS‑2]. For procurement decisions, the target compound’s intermediate lipophilicity (XLogP3 = 3.6) places it in a favourable range for oral bioavailability exploration, whereas the des‑methoxy analog would shift the balance toward higher lipophilicity and potentially poorer solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 1‑Bromo‑3‑fluoro‑5‑(trifluoromethyl)benzene (des‑OMe): estimated XLogP3 ≈ 3.0–3.2 (lacks methoxy contribution) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.4 to +0.6 (target more lipophilic due to OMe) |
| Conditions | Computed property; not experimentally measured in a single study |
Why This Matters
XLogP3 around 3.5 is considered a ‘sweet spot’ for oral drug‑likeness; the target compound’s value of 3.6 provides a superior starting point for medicinal chemistry programmes compared to the des‑methoxy analog.
- [1] Kuujia Product Database. 1‑Bromo‑3‑fluoro‑2‑methoxy‑5‑(trifluoromethyl)benzene – Computed Properties (XLogP3 = 3.6). https://www.kuujia.com/cas-2090471-09-1.html (accessed 2026‑04‑30). View Source
